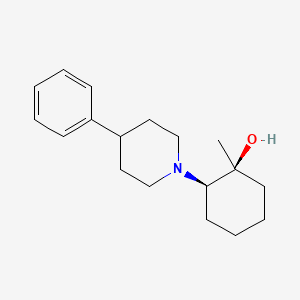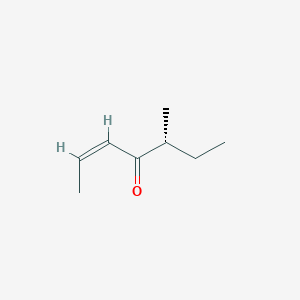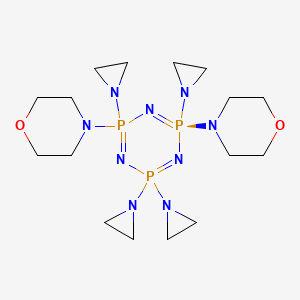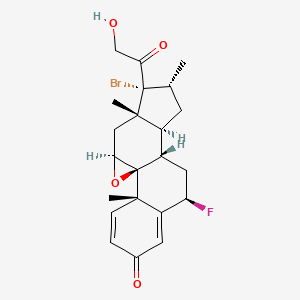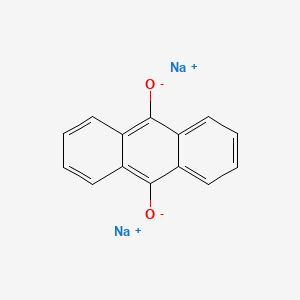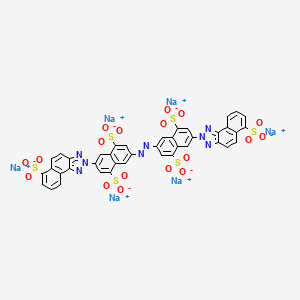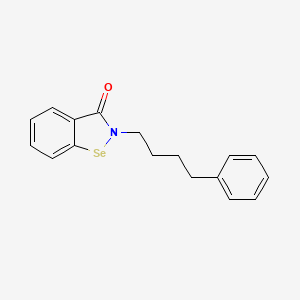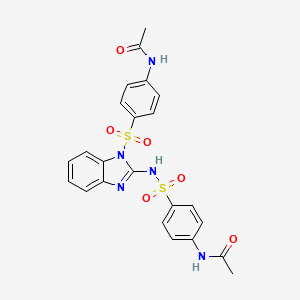
4-Ethyl-3-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-nitrophenol is an aromatic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-nitrophenol typically involves a multi-step process:
Friedel-Crafts Alkylation:
Nitration: The nitration of the ethyl-substituted benzene is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-Ethyl-3-aminophenol.
Substitution: Various ethers and esters.
Oxidation: 4-Carboxy-3-nitrophenol.
Scientific Research Applications
4-Ethyl-3-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-nitrophenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Cellular Pathways: It can interfere with cellular signaling pathways, leading to altered cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar structure but lacks the ethyl group.
2,4-Dinitrophenol: Contains two nitro groups, leading to different chemical properties.
4-Ethylphenol: Lacks the nitro group, resulting in different reactivity.
Properties
CAS No. |
71607-98-2 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-ethyl-3-nitrophenol |
InChI |
InChI=1S/C8H9NO3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,10H,2H2,1H3 |
InChI Key |
HFNOQSYXXDKYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






